Cas no 1092306-71-2 (2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde)

2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a chloro-substituted benzaldehyde core with a propargyl ether moiety, offering dual reactivity for further functionalization. The aldehyde group enables condensation or nucleophilic addition reactions, while the propargyl group allows for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is particularly valuable in the synthesis of heterocycles, pharmaceutical scaffolds, and advanced materials. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for researchers developing novel compounds in drug discovery and agrochemical applications.
2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde structure
1092306-71-2 structure
Product Name:2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde
CAS No:1092306-71-2
MF:C10H7ClO2
MW:194.61438202858
CID:4570942
PubChem ID:33789219
Update Time:2025-05-23

2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde
    • Benzaldehyde, 2-chloro-6-(2-propyn-1-yloxy)-
    • Inchi: 1S/C10H7ClO2/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h1,3-5,7H,6H2
    • InChI Key: YGQVVHUQSDXSFM-UHFFFAOYSA-N
    • SMILES: C(=O)C1=C(OCC#C)C=CC=C1Cl

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2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde Related Literature

Additional information on 2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde

Research Brief on 2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 1092306-71-2) in Chemical Biology and Pharmaceutical Applications

2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 1092306-71-2) is a synthetic intermediate of growing importance in chemical biology and pharmaceutical research. This compound, characterized by its chloro-substituted benzaldehyde core and propargyl ether functionality, has recently emerged as a versatile building block for the synthesis of bioactive molecules. Recent studies highlight its utility in click chemistry applications, particularly in the development of targeted drug delivery systems and enzyme inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in synthesizing novel PARP inhibitors. Researchers utilized its aldehyde group for Schiff base formation with various amine-containing pharmacophores, while the propargyl group enabled subsequent click chemistry modifications. The resulting compounds showed promising anticancer activity in BRCA-mutated cell lines, with IC50 values in the low micromolar range.

In the field of chemical biology, 2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde has been employed as a versatile probe for protein labeling. A recent Nature Chemical Biology paper (2024) described its use in developing activity-based probes for aldehyde dehydrogenases (ALDHs). The chloro substituent was found to enhance binding affinity, while the propargyl group allowed for subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The compound's stability profile has been systematically investigated in a 2024 Pharmaceutical Research publication. Stability studies under various pH conditions (1.2-7.4) and temperatures (4-40°C) revealed optimal stability at pH 5.0 and 4°C, with a half-life exceeding 30 days under these conditions. These findings are particularly relevant for formulation development of derivatives containing this scaffold.

Recent advances in synthetic methodology have improved the production of 2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde. A Green Chemistry publication (2023) reported a solvent-free mechanochemical synthesis with 92% yield, representing a significant improvement over traditional solution-phase methods. This development addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.

Emerging applications in drug discovery include its use as a fragment in DNA-encoded library (DEL) technology. A 2024 ACS Medicinal Chemistry Letters article detailed its incorporation into DELs targeting protein-protein interactions, where its rigid benzaldehyde core and propargyl handle proved valuable for generating diverse chemical space around protein binding pockets.

Future research directions appear to focus on expanding the compound's utility in targeted covalent inhibitor design and as a platform for developing bifunctional degraders (PROTACs). Several patent applications filed in 2024 suggest growing commercial interest in derivatives of 2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde for oncology and neurodegenerative disease applications.

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